molecular formula C22H24N6O2S2 B2730251 1-(5-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea CAS No. 898435-99-9

1-(5-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Cat. No. B2730251
CAS RN: 898435-99-9
M. Wt: 468.59
InChI Key: KEYITWMSQXWHTC-UHFFFAOYSA-N
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Description

1-(5-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C22H24N6O2S2 and its molecular weight is 468.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research has explored the synthesis of molecules containing 1,3,4-thiadiazole and related moieties, investigating their potential biological activities. For instance, studies have reported the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, with some showing antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013). Another study synthesized novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, showing good activity as plant growth regulators (Xin-jian et al., 2006).

Methodological Advances in Synthesis

A significant amount of research has been dedicated to improving the synthesis methods for 1,3,4-thiadiazol-2-yl urea derivatives. For example, a new convenient way under microwave irradiation for synthesizing these derivatives from heterocyclic amino compounds has been developed, offering satisfactory yields and shorter reaction times (Li & Chen, 2008).

Structural and Conformational Studies

Structural and conformational studies of tri-substituted ureas derived from N-methylpiperazine containing phenyl and N-heterocyclic substituents have been conducted to understand their molecular behavior and potential applications in medicinal chemistry (Iriepa & Bellanato, 2013).

Anticancer and Antimicrobial Activities

The exploration of anticancer and antimicrobial activities of compounds containing the 1,3,4-thiadiazol-2-yl moiety has been a notable area of research. Studies have reported the synthesis and evaluation of these compounds for their potential as antimicrobial agents and their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of DNA topoisomerases and receptor tyrosine kinases (Esteves-Souza et al., 2006).

properties

IUPAC Name

1-(4-methylphenyl)-3-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S2/c1-16-7-9-17(10-8-16)23-20(30)24-21-25-26-22(32-21)31-15-19(29)28-13-11-27(12-14-28)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H2,23,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYITWMSQXWHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

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